N-[(4-chlorophenyl)methyl]-4-(thiophen-2-yl)piperidine-1-carboxamide
Description
N-[(4-Chlorophenyl)methyl]-4-(thiophen-2-yl)piperidine-1-carboxamide is a piperidine-based carboxamide derivative featuring a 4-chlorobenzyl group attached to the carboxamide nitrogen and a thiophen-2-yl substituent at the 4-position of the piperidine ring. The thiophene moiety may confer unique electronic and steric properties, influencing binding affinity and selectivity compared to analogs with other aromatic or heterocyclic substituents .
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-thiophen-2-ylpiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2OS/c18-15-5-3-13(4-6-15)12-19-17(21)20-9-7-14(8-10-20)16-2-1-11-22-16/h1-6,11,14H,7-10,12H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUDVFSPHUAANSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)C(=O)NCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-chlorobenzyl chloride, thiophene-2-carboxylic acid, and piperidine.
Step 1 Formation of 4-(thiophen-2-yl)piperidine: This step involves the reaction of piperidine with thiophene-2-carboxylic acid under acidic conditions to form 4-(thiophen-2-yl)piperidine.
Step 2 Formation of N-[(4-chlorophenyl)methyl]-4-(thiophen-2-yl)piperidine: The intermediate from step 1 is then reacted with 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide to form the desired compound.
Step 3 Carboxamide Formation: Finally, the compound is treated with a suitable carboxylating agent, such as phosgene or carbonyldiimidazole, to introduce the carboxamide group.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The aromatic rings (both chlorophenyl and thiophene) can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Biochemical Studies: Used in studies to understand receptor-ligand interactions.
Medicine
Therapeutics: Investigated for its potential as an anti-inflammatory or analgesic agent.
Diagnostics: Potential use in imaging studies due to its ability to bind specific biological targets.
Industry
Materials Science: Used in the development of novel polymers and materials with specific electronic properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. The piperidine ring and thiophene group are crucial for binding to these targets, influencing their activity. The exact pathways involved depend on the specific application but often involve modulation of signal transduction pathways or inhibition of enzyme activity.
Comparison with Similar Compounds
Table 1: Substituent Comparison
Key Observations :
- The target compound’s thiophen-2-yl group distinguishes it from analogs with benzimidazolone or benzodiazol substituents, which are common in OGG1 inhibitors .
- Halogenated aryl groups (e.g., 4-chlorophenyl in OGG1iNA) are prevalent in enhancing target selectivity, as seen in enzyme inhibition studies .
Table 3: Activity and Properties
Notes:
- Crystal structures of analogs (e.g., ) reveal chair conformations in piperidine rings and N–H···O hydrogen bonds, critical for molecular packing and stability.
Research Findings and Implications
- Enzyme Inhibition : Analogs like TH5487 and OGG1iNA demonstrate that halogen substituents (Br, Cl) and benzimidazolone groups are critical for OGG1 inhibition. The target’s thiophene may redirect activity toward other targets (e.g., kinases or GPCRs) due to distinct electronic profiles .
- Synthetic Feasibility : High-yield routes (e.g., 74–85% in ) suggest the target compound could be synthesized efficiently using analogous methods.
- Structural Insights : Crystallographic data from highlight the importance of chair conformations and hydrogen-bonding networks in piperidine carboxamides, which likely apply to the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
